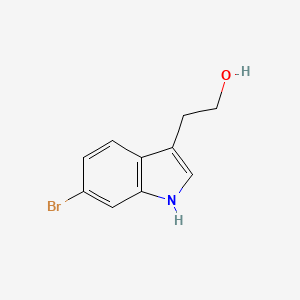

2-(6-Bromo-1H-indol-3-yl)éthanol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Applications antimicrobiennes

Le « 2-(6-Bromo-1H-indol-3-yl)éthanol » s'est montré prometteur dans les applications antimicrobiennes. Les dérivés de l'indole sont connus pour posséder diverses activités biologiques, y compris des propriétés antimicrobiennes. Ils peuvent être efficaces contre une variété de pathogènes bactériens et fongiques, surpassant potentiellement les antibiotiques standards comme la gentamicine .

Potentiel anticorrosif

La similitude structurelle du composé avec d'autres dérivés de l'indole suggère qu'il pourrait servir d'inhibiteur de corrosion efficace. Cette application est particulièrement pertinente dans les milieux industriels où la préservation des métaux est cruciale. Le potentiel anticorrosif est généralement évalué dans des milieux acides agressifs, ce qui pourrait être un domaine prometteur pour des recherches plus approfondies .

Propriétés antioxydantes

Les dérivés de l'indole, en raison de leur structure chimique, présentent souvent des propriétés antioxydantes significatives. Ces propriétés sont cruciales pour neutraliser les radicaux libres et les espèces réactives de l'oxygène (ROS), qui sont impliquées dans diverses maladies et processus de vieillissement. L'efficacité du composé comme antioxydant pourrait être quantifiée en utilisant des tests comme le piégeage des radicaux libres DPPH .

Production biotechnologique

La production biotechnologique de dérivés de l'indole, y compris les composés halogénés comme le « this compound », est un domaine d'intérêt. Ces composés peuvent être produits à partir de glucose ou de tryptophane par fermentation, ce qui constitue une alternative durable aux méthodes traditionnelles qui s'appuient sur le goudron de houille. Cette approche pourrait être appliquée pour produire des colorants naturels ou des composés à potentiel thérapeutique .

Potentiel thérapeutique

Les dérivés de l'indole sont considérés comme des « structures privilégiées » en chimie pharmaceutique en raison de leur liaison à haute affinité à de nombreux récepteurs. Le « this compound » pourrait avoir un potentiel thérapeutique dans le traitement des maladies humaines, compte tenu de ses caractéristiques structurales. Il pourrait être utilisé pour synthétiser de nouveaux médicaments ayant des activités antivirales, anti-inflammatoires ou anticancéreuses .

Inhibition enzymatique

Certains dérivés de l'indole ont été évalués comme inhibiteurs enzymatiques, ce qui est une fonction essentielle dans le développement de médicaments. Ils peuvent inhiber des enzymes comme la réductase aldose (ALR2) et la réductase aldéhyde (ALR1), qui sont impliquées dans les complications diabétiques. La recherche sur les propriétés d'inhibition enzymatique du « this compound » pourrait conduire à de nouveaux traitements pour le diabète et d'autres troubles métaboliques .

Mécanisme D'action

Target of Action

It is known that indole derivatives, such as 2-(6-bromo-1h-indol-3-yl)ethanol, play a significant role in cell biology . They have been found in many important synthetic drug molecules and have been used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 2-(6-Bromo-1H-indol-3-yl)ethanol may interact with its targets, leading to changes at the cellular level.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(6-Bromo-1H-indol-3-yl)ethanol may affect multiple biochemical pathways and have downstream effects on various biological processes.

Pharmacokinetics

The compound’s molecular weight is 2401 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c, suggesting that these environmental conditions may influence its stability and efficacy.

Analyse Biochimique

Biochemical Properties

2-(6-Bromo-1H-indol-3-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-(6-Bromo-1H-indol-3-yl)ethanol, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, which can influence metabolic processes. Additionally, 2-(6-Bromo-1H-indol-3-yl)ethanol may interact with proteins involved in cell signaling pathways, thereby affecting cellular communication and function .

Cellular Effects

2-(6-Bromo-1H-indol-3-yl)ethanol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. This modulation of gene expression can lead to changes in cellular behavior, such as increased or decreased cell growth . Furthermore, 2-(6-Bromo-1H-indol-3-yl)ethanol may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of 2-(6-Bromo-1H-indol-3-yl)ethanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity . For instance, 2-(6-Bromo-1H-indol-3-yl)ethanol may act as an enzyme inhibitor or activator, depending on the context of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes . These molecular interactions ultimately contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Bromo-1H-indol-3-yl)ethanol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that 2-(6-Bromo-1H-indol-3-yl)ethanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-(6-Bromo-1H-indol-3-yl)ethanol in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 2-(6-Bromo-1H-indol-3-yl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases . At higher doses, 2-(6-Bromo-1H-indol-3-yl)ethanol may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular and organismal health changes significantly at specific dosage levels .

Metabolic Pathways

2-(6-Bromo-1H-indol-3-yl)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body . Additionally, 2-(6-Bromo-1H-indol-3-yl)ethanol may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(6-Bromo-1H-indol-3-yl)ethanol within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2-(6-Bromo-1H-indol-3-yl)ethanol can localize to various cellular compartments, depending on its chemical properties and interactions with intracellular proteins . This localization can influence the compound’s accumulation and activity within different tissues and organs .

Subcellular Localization

The subcellular localization of 2-(6-Bromo-1H-indol-3-yl)ethanol plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-(6-Bromo-1H-indol-3-yl)ethanol may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism . The precise subcellular localization of 2-(6-Bromo-1H-indol-3-yl)ethanol is determined by its interactions with cellular machinery and its chemical properties .

Propriétés

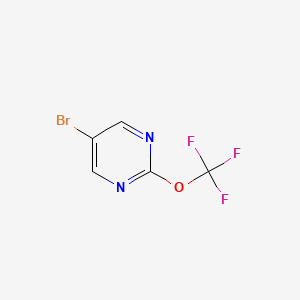

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIPJGAEJCDVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596702 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214915-72-7 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)

![5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1287248.png)